1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethanone
Overview
Description
1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethanone is a chemical compound with the empirical formula C10H10O3 . It is a derivative of 1,4-benzodioxin, a type of aromatic ether that is a common structural component in various pharmaceuticals and other organic compounds .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES stringCC(N)c1ccc2OCCOc2c1
. This indicates that the compound contains a benzodioxin ring attached to an ethanone group . Chemical Reactions Analysis
While specific chemical reactions involving this compound are not available, benzodioxin derivatives are known to participate in various chemical reactions, highlighting their versatile chemical properties .Physical and Chemical Properties Analysis
The molecular weight of this compound is 178.1846 g/mol . It is a solid at room temperature .Scientific Research Applications
Antibacterial and Enzyme Inhibition
Research has led to the synthesis of new derivatives of 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethanone, showcasing potential antibacterial properties and moderate enzyme inhibition capabilities. For instance, N-Substituted (2,3-Dihydro-1,4-Benzodioxin-6-YL)Benzenesulfonamide Derivatives were synthesized, demonstrating potent antibacterial effects and moderate lipoxygenase enzyme inhibition (Abbasi et al., 2017). Similarly, N-(Alkyl/aralkyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzenesulfonamides showed notable antibacterial potential and efficacy as possible therapeutic agents for inflammatory conditions (Abbasi et al., 2017).
Synthesis of Therapeutic Compounds
The chemical structure of this compound serves as a foundation for synthesizing various therapeutic compounds. For instance, the synthesis of 3-hydroxy-2,3-dihydro-1,4-benzodioxin-2-carboxamides and 3-aminomethylene-1,4-benzodioxin-2(3H)-one derivatives has been explored as a pathway to potential therapeutic agents (Bozzo et al., 2003). Additionally, racemic and enantiomeric forms of compounds based on this structure have been studied for their anti-inflammatory properties, showcasing the versatility of this chemical scaffold in drug development (Vazquez et al., 1997).
Novel Synthesis Methods
Innovative synthesis methods utilizing this compound as a key intermediate have been developed to facilitate the production of diverse chemical entities. Techniques such as palladium-catalyzed annulation have been employed to create 2,3-dihydro-2-substituted-2-vinyl-1,4-benzodioxins, expanding the toolkit for synthesizing benzodioxin derivatives (Labrosse et al., 2002).
Biocatalysis
The application of biocatalysis in synthesizing enantiomerically pure derivatives of this compound has been explored, highlighting the potential for efficient and environmentally friendly production methods. An example is the use of indole-3-acetamide hydrolase from Alcaligenes faecalis for the kinetic resolution of 2,3-dihydro-1,4-benzodioxin-2-carboxamide, showcasing a novel approach to obtaining optically pure chiral building blocks for pharmaceutical synthesis (Mishra et al., 2016).
Safety and Hazards
Mechanism of Action
Target of Action
The primary targets of 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethanone are the Heat shock protein HSP 90-beta and Heat shock protein HSP 90-alpha . These proteins play a crucial role in maintaining cellular homeostasis by assisting in protein folding, preventing protein aggregation, and regulating the stability and degradation of specific client proteins .
Mode of Action
It is known that many compounds that target hsp proteins function as inhibitors, disrupting the protein’s ability to assist in the folding and stabilization of other proteins .
Biochemical Pathways
Given the role of hsp proteins, it can be inferred that the compound may impact various cellular processes, including protein folding and degradation, signal transduction, and cellular response to stress .
Result of Action
Given its targets, it can be inferred that the compound may influence the stability and function of various proteins within the cell, potentially impacting cellular homeostasis and response to stress .
Properties
IUPAC Name |
1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethanone | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O4/c11-6-8(12)7-1-2-9-10(5-7)14-4-3-13-9/h1-2,5,11H,3-4,6H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHUCEIUGQFHJJW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C(=O)CO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30402937 | |
Record name | 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30402937 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
583860-52-0 | |
Record name | 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30402937 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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